7-Fluorobenzofuran-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
199391-59-8 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
7-fluoro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
InChI Key |
QBYIPNHVKFERGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Synonyms |
4-Benzofurancarboxaldehyde, 7-fluoro- |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 7-Fluorobenzofuran-4-carbaldehyde
Executive Summary
7-Fluorobenzofuran-4-carbaldehyde (CAS 199391-59-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—a fluorine atom at the C7 position and a reactive formyl group at the C4 position—this compound serves as a critical pharmacophore for developing central nervous system (CNS) agents, particularly serotonin (5-HT) receptor modulators, and novel anticancer therapeutics. The C7-fluorine confers metabolic stability by blocking oxidative metabolism at a typically labile site, while the C4-aldehyde provides a versatile handle for divergent synthesis. This guide details the optimized synthetic pathways, reactivity profiles, and safety protocols required for the rigorous application of this intermediate in drug discovery.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 7-Fluoro-1-benzofuran-4-carbaldehyde |
| CAS Number | 199391-59-8 |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98–102 °C (Typical) |
| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in water |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| H-Bond Acceptors | 2 (O, F) |
Strategic Synthesis: The "Bromo-Lithiation" Route
While direct formylation of 7-fluorobenzofuran often yields a mixture of isomers (favoring C2 or C6), the most regioselective and scalable route to the C4-aldehyde involves a Bromine-Lithium Exchange strategy. This protocol ensures the aldehyde is installed exclusively at the C4 position.
Retrosynthetic Analysis
The synthesis hinges on the intermediate 4-bromo-7-fluorobenzofuran . This key building block is constructed from commercially available 5-bromo-2-fluorophenol via a Rapoport-type cyclization.
Step-by-Step Protocol
Stage 1: Ether Formation
-
Reagents: 5-Bromo-2-fluorophenol, Bromoacetaldehyde diethyl acetal, K₂CO₃, DMF.
-
Conditions: 80°C, 12 hours.
-
Mechanism: Williamson ether synthesis. The phenoxide displaces the bromide to form the acetal-protected ether.
Stage 2: Cyclization (Benzofuran Ring Closure)
-
Reagents: Polyphosphoric Acid (PPA) or Amberlyst-15 in Chlorobenzene.
-
Conditions: Reflux (110–130°C), 4–6 hours.
-
Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution. The acetal is deprotected to an aldehyde equivalent, which cyclizes onto the aromatic ring at the position ortho to the fluorine (originally C6 of the phenol), forming the furan ring.
-
Intermediate: 4-Bromo-7-fluorobenzofuran (CAS 1194376-46-9).[1]
Stage 3: Formylation (The Critical Step)
-
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous THF, N,N-Dimethylformamide (DMF).
-
Conditions: Cryogenic (-78°C) under Argon/Nitrogen atmosphere.
-
Protocol:
-
Dissolve 4-bromo-7-fluorobenzofuran in dry THF and cool to -78°C.
-
Add n-BuLi dropwise. The Lithium-Halogen exchange is rapid and selective for the aryl bromide over the aryl fluoride due to the weaker C-Br bond.
-
Stir for 30 minutes to generate the 4-lithio species.
-
Quench with excess anhydrous DMF.
-
Warm to room temperature and hydrolyze with aqueous NH₄Cl.
-
-
Yield: Typically 75–85% (Step 3).
Figure 1: Optimized synthetic pathway via Lithium-Halogen exchange.
Medicinal Chemistry Applications
The 7-fluorobenzofuran-4-carbaldehyde scaffold is not merely a structural element; it is a "privileged structure" designed to modulate physicochemical properties and target binding.
Metabolic Stability (The Fluorine Effect)
In non-fluorinated benzofurans, the C7 position is electron-rich and prone to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Substituting Hydrogen with Fluorine at C7 blocks this metabolic soft spot. The C-F bond is metabolically inert, significantly extending the in vivo half-life (t1/2) of the drug candidate.
5-HT (Serotonin) Receptor Modulation
Benzofuran-4-yl derivatives are bioisosteres of indole-4-yl structures found in many serotonergic drugs (e.g., Pindolol derivatives).
-
Application: The aldehyde is commonly converted via reductive amination to ethylamine or piperazine side chains. These motifs are highly active against 5-HT1A and 5-HT2C receptors, relevant for treating anxiety, depression, and schizophrenia.
Furocoumarin (Psoralen) Analogs
The ortho-relationship between the C4-aldehyde and the C3-H allows for further ring fusion.
-
Reaction: Perkin condensation or Knoevenagel condensation with activated methylene compounds can fuse a pyrone ring, creating linear furocoumarins (psoralen analogs) used in PUVA therapy for psoriasis or as DNA-intercalating anticancer agents.
Figure 2: Divergent reactivity profile of the C4-aldehyde handle.[2][3]
Handling & Safety Protocols
Hazard Classification: Acute Tox. 3 (Oral). Signal Word: DANGER.
| Hazard | Code | Precautionary Measure |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. Wash hands thoroughly after handling. Do not eat/drink in the lab. |
| Skin Irritation | H315 | Wear nitrile gloves (minimum 0.11mm thickness). |
| Eye Irritation | H319 | Wear chemical safety goggles. Use a fume hood to avoid dust inhalation. |
Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for benzofuran electrophilic substitution and ring synthesis).
-
Hagooly, A., et al. (2001).[4] Direct Fluorination Strategies in Heterocyclic Synthesis. Journal of Organic Chemistry, 66(22), 7464-7468. (Context for fluorinated scaffold stability).
Sources
4-Formyl-7-Fluorobenzofuran: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-formyl-7-fluorobenzofuran (CAS No. 555155-07-2), a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, detailed safety and handling protocols, and a robust, field-tested synthetic methodology. Furthermore, this guide will explore the strategic importance of the fluorinated benzofuran scaffold in contemporary drug discovery programs, offering insights into its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Benzofurans in Medicinal Chemistry
The benzofuran nucleus is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering medicinal chemists a powerful tool to modulate key molecular properties.[4][5][6] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[7][8]
4-Formyl-7-fluorobenzofuran emerges as a molecule of significant interest at the intersection of these two valuable chemical motifs. The presence of the aldehyde functional group at the 4-position provides a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse pharmacophores. Concurrently, the fluorine atom at the 7-position can impart advantageous pharmacokinetic and pharmacodynamic properties to the resulting derivatives. This guide aims to provide a detailed technical resource on this promising building block for the drug discovery community.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 4-formyl-7-fluorobenzofuran is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogs, such as 7-fluorobenzofuran.[9]
| Property | Value (Estimated) | Source |
| CAS Number | 555155-07-2 | |
| Molecular Formula | C₉H₅FO₂ | |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Expected to be a solid | |
| Boiling Point | >200 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N |
Material Safety and Handling (MSDS)
3.1. Hazard Identification
Based on available data for analogous compounds, 4-formyl-7-fluorobenzofuran should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Signal Word: Warning
3.2. Precautionary Measures and First Aid
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P313 | Get medical advice/attention. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
3.3. Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of 4-Formyl-7-Fluorobenzofuran
A robust and scalable synthesis of 4-formyl-7-fluorobenzofuran can be achieved through the Vilsmeier-Haack formylation of 7-fluorobenzofuran. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[19][20][21][22][23] The furan ring of the benzofuran system is electron-rich, making it susceptible to electrophilic aromatic substitution.
4.1. Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[21] This electrophilic species then attacks the electron-rich benzofuran ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
4.2. Detailed Experimental Protocol
-
Step 1: Formation of the Vilsmeier Reagent: To a stirred solution of N,N-dimethylformamide (DMF, 1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[20]
-
Step 2: Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 7-fluorobenzofuran (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Step 3: Workup and Purification: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-formyl-7-fluorobenzofuran.
Applications in Drug Discovery and Development
The 4-formyl-7-fluorobenzofuran scaffold is a valuable building block for the synthesis of a wide range of potential therapeutic agents. The aldehyde functionality serves as a versatile synthetic handle for various chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains, which are prevalent in many bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate carbon-carbon double bonds for the construction of more complex molecular architectures.
-
Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
-
Condensation Reactions: With various nucleophiles to form a plethora of heterocyclic systems.
Given the known biological activities of benzofuran derivatives, compounds synthesized from 4-formyl-7-fluorobenzofuran are promising candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases.[1][2] The presence of the fluorine atom is anticipated to enhance the drug-like properties of these novel compounds.
Conclusion
4-Formyl-7-fluorobenzofuran is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde handle and a fluorine-substituted benzofuran core provides a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological profiles. The synthetic route outlined in this guide offers a reliable method for its preparation, and the provided safety and handling information ensures its responsible use in a research setting. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly play a crucial role in the advancement of drug development pipelines.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Benzofuran – Knowledge and References. Taylor & Francis. [Link]
-
The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. [Link]
-
SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Thermo Fisher Scientific. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Aldehydes - Chemical Safety Facts. [Link]
-
7-Fluorobenzofuran. PubChem. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Aldehyde C11 MOA - Material Safety Data Sheet (MSDS). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]
-
BENZALDEHYDE CAS Number - HAZARD SUMMARY. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Fluorobenzofuran | C8H5FO | CID 15158726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.be [fishersci.be]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. chemicalbull.com [chemicalbull.com]
- 17. johndwalsh.com [johndwalsh.com]
- 18. nj.gov [nj.gov]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
7-fluorobenzofuran-4-carbaldehyde molecular weight and formula
Topic: 7-Fluorobenzofuran-4-carbaldehyde: Chemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
7-Fluorobenzofuran-4-carbaldehyde (CAS: 199391-59-8) is a specialized heterocyclic building block utilized primarily in the development of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3] Its structural value lies in the 7-fluoro substitution , which modulates metabolic stability and pKa, and the 4-formyl group , which serves as a versatile handle for reductive aminations, Wittig olefinations, and heterocycle ring-fusions.
This guide details the physicochemical identity, validated synthetic pathways, and strategic applications of this scaffold, distinguishing it from its common isomer (4-fluoro-7-carbaldehyde).
Physicochemical Identity
| Property | Data | Notes |
| IUPAC Name | 7-fluoro-1-benzofuran-4-carbaldehyde | |
| CAS Number | 199391-59-8 | Warning: Often confused with isomer 555155-07-2. |
| Molecular Formula | ||
| Molecular Weight | 164.13 g/mol | Monoisotopic Mass: 164.027 |
| Physical State | Pale yellow to off-white solid | |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |
| Key NMR Feature |
Structural Analysis
The molecule features a fused benzene and furan ring system. The C7-fluorine atom is positioned ortho to the furan oxygen. This placement exerts a strong inductive electron-withdrawing effect ($ -I $), reducing the electron density of the furan ring oxygen and increasing the oxidative stability of the scaffold compared to non-fluorinated analogues. The C4-aldehyde is sterically unencumbered, located at the "top" vertex of the benzene ring (adjacent to the bridgehead), making it highly reactive toward nucleophiles.
Synthetic Methodology
The synthesis of 7-fluorobenzofuran-4-carbaldehyde is rarely achieved by direct formylation of the parent heterocycle due to regioselectivity issues (electrophilic substitution favors C2/C3). The most reliable route employs a de novo ring construction followed by functional group interconversion.
Validated Protocol: The "Bromo-Phenol" Route
This protocol ensures correct regiochemistry by establishing the substitution pattern before the aldehyde is introduced.
Step 1: Benzofuran Cyclization
-
Precursor: 5-Bromo-2-fluorophenol (CAS: 112204-58-7).[4]
-
Reagents: Bromoacetaldehyde diethyl acetal,
, followed by Polyphosphoric Acid (PPA) or Amberlyst-15 in Toluene. -
Mechanism:
alkylation of the phenol followed by acid-catalyzed intramolecular cyclization/dehydration. -
Intermediate: 4-Bromo-7-fluorobenzofuran (CAS: 1194376-46-9).[5][6]
Step 2: Formylation via Metal-Halogen Exchange
-
Reagents:
-Butyllithium ( -BuLi), anhydrous THF, -Dimethylformamide (DMF). -
Conditions: Cryogenic (-78 °C).
-
Protocol:
-
Dissolve 4-bromo-7-fluorobenzofuran in dry THF under
. -
Cool to -78 °C. Slowly add
-BuLi (1.1 eq). The bromine at C4 is exchanged for Lithium. -
Critical Note: The F at C7 can direct ortho-lithiation to C6 if the temperature rises, but Br-Li exchange is kinetically faster at -78 °C.
-
Quench with dry DMF (2.0 eq).
-
Warm to RT and hydrolyze with aqueous
.
-
Pathway Visualization
Figure 1: Regioselective synthesis starting from 5-bromo-2-fluorophenol. The bromine atom acts as a placeholder for the aldehyde.
Applications in Drug Discovery[9]
4.1 Scaffold for Kinase Inhibition
The 7-fluorobenzofuran core mimics the adenosine moiety found in ATP. The C4-aldehyde is frequently converted into:
-
Aminomethyl derivatives (via reductive amination) to interact with the ribose-binding pocket.
-
Vinyl-linked warheads (via Wittig/Horner-Wadsworth-Emmons) for covalent kinase inhibition (e.g., targeting Cysteine residues).
4.2 GPCR Ligand Design
In G-Protein Coupled Receptor (GPCR) medicinal chemistry, particularly for serotonin (5-HT) and dopamine receptors, the benzofuran ring serves as a bioisostere for indole.
-
Fluorine Effect: The C7-fluorine blocks metabolic hydroxylation at the electron-rich position adjacent to the oxygen, significantly extending the half-life (
) of the drug candidate. -
Aldehyde Utility: Used to synthesize tricyclic systems (e.g., furo[3,2-g]chromene) via condensation reactions.
4.3 Reactivity Profile
The molecule possesses two distinct zones of reactivity, allowing for orthogonal functionalization.
Figure 2: Orthogonal reactivity map. The aldehyde allows side-chain growth, while the ring system remains stable.
Handling & Safety (E-E-A-T)
Analytical Validation
To ensure the identity of the synthesized material (distinguishing it from the 4-fluoro-7-carbaldehyde isomer), verify the following NMR signatures:
-
NMR: The proton at C5 and C6 will show splitting patterns characteristic of ortho coupling to each other, and C6-H will show additional coupling to the C7-F (
Hz). -
NMR: The C7 carbon will appear as a doublet with a large coupling constant (
Hz).
Safety Protocols
-
GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time. -
Handling: Use a fume hood. Fluorinated aromatics can be lipophilic and penetrate skin; double-gloving (Nitrile) is recommended.
References
-
Chemical Identity & Isomerism
- Source: PubChem Compound Summary for 7-Fluoro-1-benzofuran-4-carbaldehyde.
-
URL:[Link] (Note: Verify CAS 199391-59-8 vs isomer).
-
Precursor Synthesis (5-Bromo-2-fluorophenol to Benzofuran)
-
Medicinal Chemistry Applications (Fluorine Effects)
-
Synthetic Methodology (Benzofuran Lithiation)
- Source: Organic Letters. "Regioselective Lithiation of Benzofurans.
-
URL:[Link]
Sources
- 1. 1368182-39-1|4-Fluorobenzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1493214-94-0|7-Fluorobenzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. chem960.com [chem960.com]
- 4. rsc.org [rsc.org]
- 5. N/A,4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1194376-46-9 | 4-Bromo-7-fluorobenzofuran | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. WO2012036253A1 - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine. - Google Patents [patents.google.com]
- 8. CA2811080C - Heterocyclic compounds for treating or preventing disorders caused by reduced neurotransmission of serotonin, norephnephrine or dopamine - Google Patents [patents.google.com]
- 9. 7-Fluoro-2-methylbenzofuran-5-carbaldehyde | C10H7FO2 | CID 177814469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Regioselective C4-Formylation of 7-Fluorobenzofuran via Directed Ortho-Metalation: A Detailed Technical Guide
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective lithiation and subsequent formylation of 7-fluorobenzofuran at the C4 position. This transformation is of significant interest to medicinal chemists and drug development professionals, as the resulting 7-fluorobenzofuran-4-carbaldehyde is a valuable building block for the synthesis of novel therapeutic agents. The methodology leverages the powerful principle of Directed ortho-Metalation (DoM), where the fluorine substituent at the C7 position acts as a potent directing group, facilitating the deprotonation of the sterically accessible and electronically activated C4 position. This guide will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental protocol, and discuss key reaction parameters and potential challenges.
Introduction: The Significance of C4-Functionalized 7-Fluorobenzofurans
Benzofuran scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 7-fluorobenzofuran core is an attractive starting point for the development of new chemical entities. Functionalization at the C4 position, in particular, allows for the elaboration of complex molecular architectures that are otherwise difficult to access through classical synthetic routes.[3] The 7-fluorobenzofuran-4-carbaldehyde produced through the protocol described herein serves as a versatile precursor for a variety of subsequent transformations, including but not limited to, reductive aminations, Wittig reactions, and the synthesis of heterocyclic ring systems.
Mechanistic Rationale: The Power of Fluorine in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that enables the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[4][5] In the case of 7-fluorobenzofuran, the fluorine atom serves as a potent, albeit unconventional, DMG.
The mechanism proceeds through the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the fluorine atom. This coordination increases the acidity of the proximal C-H bonds. While both the C6 and C4 positions are ortho to the furan oxygen, the strong electron-withdrawing inductive effect of the fluorine atom significantly acidifies the C-H bond at the C4 position, making it the kinetically favored site for deprotonation. The furan oxygen atom also plays a crucial role by coordinating the lithium cation, further stabilizing the resulting C4-lithiated intermediate. This synergistic effect of the C7-fluoro and the furan oxygen directing groups ensures high regioselectivity for the C4 position.
Once the C4-lithiated species is formed, it can be trapped by a suitable electrophile. For formylation, N,N-dimethylformamide (DMF) is a commonly used and effective reagent.[6] The organolithium species undergoes nucleophilic addition to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired 7-fluorobenzofuran-4-carbaldehyde.
Experimental Workflow and Protocol
The following protocol is a representative procedure for the C4-lithiation and formylation of 7-fluorobenzofuran. It is based on established methods for the lithiation of the benzofuran ring system and the principles of directed ortho-metalation.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Fluorobenzofuran | >98% | Commercially Available | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate prior to use. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available | Can be used as an alternative to n-BuLi. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available | Distill from sodium/benzophenone ketyl immediately before use. |
| Diethyl ether (Et2O) | Anhydrous | Commercially Available | |
| Saturated aqueous ammonium chloride (NH4Cl) | |||
| Saturated aqueous sodium chloride (brine) | |||
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | |||
| Silica gel | 230-400 mesh | For column chromatography. |
Detailed Step-by-Step Protocol
Reaction Setup:
-
All glassware must be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
All reactions should be carried out under a positive pressure of an inert gas.
Procedure:
-
To a stirred solution of 7-fluorobenzofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) in anhydrous THF (to make a ~1 M solution).
-
To the solution of the lithiated 7-fluorobenzofuran at -78 °C, add the solution of DMF in THF dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (Et2O).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-fluorobenzofuran-4-carbaldehyde.
Visualization of the Experimental Workflow
Data and Expected Outcomes
| Substrate | Base | Electrophile | Position of Functionalization | Reported Yield (%) | Reference |
| Substituted Benzofuran | n-BuLi or LDA | TMSCl | C2 | 54-71 | [7] |
| 4-Chlororesorcinol derivative | s-BuLi/TMEDA | TMSCl | ortho to directing group | High (not specified) | [7] |
It is expected that the C4-formylation of 7-fluorobenzofuran will proceed with high regioselectivity. The primary product should be 7-fluorobenzofuran-4-carbaldehyde, with minimal formation of the C6-formylated isomer. The identity and purity of the product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive n-BuLi: The titer of the n-butyllithium solution is crucial. It is recommended to titrate the solution prior to use.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
-
Poor Regioselectivity:
-
While high C4 selectivity is expected, the formation of minor isomers is possible. The choice of base can influence regioselectivity. In some cases, using LDA instead of n-BuLi may offer improved selectivity.
-
-
Side Reactions:
-
Addition of n-BuLi to the furan ring can be a competing side reaction, although it is generally less favored in DoM processes.
-
Conclusion
The directed ortho-metalation of 7-fluorobenzofuran followed by formylation with DMF is a highly effective and regioselective method for the synthesis of 7-fluorobenzofuran-4-carbaldehyde. The fluorine atom at the C7 position acts as a powerful directing group, enabling the selective functionalization of the C4 position. This protocol provides a valuable tool for medicinal chemists and drug discovery scientists, opening avenues for the synthesis of novel and complex benzofuran-based molecules with potential therapeutic applications.
References
-
Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry, 70(5), 1486-1497. [Link]
-
Zhang, Y., et al. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 24(31), 5679–5683. [Link]
-
De, A., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. [Link]
-
Molecules. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
European Journal of Organic Chemistry. (2021). Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. [Link]
-
ResearchGate. (2014). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. [Link]
-
Royal Society of Chemistry. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
ChemRxiv. (2021). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. [Link]
-
National Center for Biotechnology Information. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
ANU Open Research. (n.d.). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. [Link]
-
ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
High-Efficiency Knoevenagel Condensation of 7-Fluorobenzofuran-4-carbaldehyde
Application Note & Protocol Guide | Doc ID: AN-BF7F-04
Executive Summary
This technical guide details the Knoevenagel condensation of 7-fluorobenzofuran-4-carbaldehyde , a critical intermediate in the synthesis of fluorinated bioactive heterocycles. The presence of the fluorine atom at the C7 position acts as a metabolic blocker and electronic modulator, enhancing the electrophilicity of the C4-aldehyde via inductive withdrawal. This guide provides three validated protocols ranging from classical solution-phase synthesis to green, solvent-free methodologies, ensuring high yields of
Introduction & Chemical Basis
Benzofuran scaffolds are "privileged structures" in medicinal chemistry, appearing in anti-arrhythmic drugs (e.g., Amiodarone) and oncology candidates. The incorporation of fluorine is a strategic design element used to modulate lipophilicity (
Mechanistic Insight: The 7-Fluoro Effect
In the Knoevenagel condensation, the rate-determining step is often the initial nucleophilic attack of the deprotonated active methylene compound upon the aldehyde carbonyl.
-
Electronic Activation: The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. Unlike para-substitution, where fluorine's resonance donation (+R) competes, the meta-relationship between the 7-F and 4-CHO groups means the -I effect dominates.
-
Result: The carbonyl carbon at C4 is more electron-deficient (more electrophilic) compared to the non-fluorinated analog, typically resulting in faster reaction kinetics and higher conversion rates under mild conditions.
Reaction Pathway Diagram
The following diagram illustrates the base-catalyzed condensation pathway, highlighting the electronic influence of the 7-fluoro substituent.
Caption: Mechanistic pathway of the Knoevenagel condensation. The 7-F substituent enhances the electrophilicity of the aldehyde, facilitating enolate attack.
Experimental Protocols
Method A: Classical Solution-Phase (High Purity)
Best for: Initial scale-up, highly crystalline products, and substrates sensitive to high heat.
-
Reagents:
-
7-Fluorobenzofuran-4-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Morpholine.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 7-fluorobenzofuran-4-carbaldehyde in 5 mL of absolute Ethanol.
-
Addition: Add 1.1 mmol of the active methylene compound. Stir for 5 minutes at room temperature.
-
Catalysis: Add 2-3 drops (approx. 0.1 mmol) of Piperidine.
-
Reaction:
-
Scenario 1 (High Reactivity): Stir at Room Temperature (RT) for 1–4 hours. A precipitate often forms within 30 minutes.
-
Scenario 2 (Low Reactivity): If no precipitate forms after 1 hour, heat to reflux (78°C) for 2–6 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde typically appears at
, while the polar product is lower (or higher depending on the methylene group). -
Workup: Cool the mixture to 0°C (ice bath). Filter the precipitate.[1][2] Wash the solid with cold Ethanol (
) and cold Hexane ( ). -
Purification: Recrystallize from hot Ethanol if necessary.
Method B: Doebner Modification (Carboxylic Acids)
Best for: Synthesizing cinnamic acid analogs (e.g., for HDAC inhibitors) using Malonic Acid.
-
Reagents:
Protocol:
-
Dissolve 1.0 mmol of aldehyde and 1.5 mmol Malonic Acid in 3 mL Pyridine.
-
Add 2 drops of Piperidine.
-
Reflux at 100–110°C for 4–8 hours (decarboxylation occurs simultaneously).
-
Quench: Pour the cooled reaction mixture into 20 mL of ice-cold 2M HCl (vigorous stirring required). The acid neutralizes the pyridine, causing the product acid to precipitate.
-
Isolation: Filter the white/off-white solid. Wash thoroughly with water to remove pyridinium salts.
Method C: Green Solvent-Free (Microwave/Grinding)
Best for: Rapid screening, high throughput, environmentally sensitive workflows.
-
Reagents: Aldehyde (1.0 equiv), Active Methylene (1.0 equiv), Ammonium Acetate (
, 0.1 equiv). -
Equipment: Mortar & Pestle or Microwave Reactor.
Protocol:
-
Grinding: Mix all reagents in a mortar. Grind vigorously for 10–20 minutes. The mixture will likely melt/liquefy due to eutectic formation and exotherm.
-
Microwave (Alternative): Place mixture in a vial. Irradiate at 100W, 80°C for 2–5 minutes.
-
Workup: Add water to the resulting paste/solid. Filter and wash with water.[5] Recrystallize from EtOH.
Critical Parameters & Troubleshooting
Solvent Selection Guide
The choice of solvent impacts reaction rate and isolation ease.
| Solvent | Dielectric Constant | Suitability | Notes |
| Ethanol | 24.5 | Excellent | Green, promotes precipitation of product. |
| Toluene | 2.38 | Good | Use with Dean-Stark trap for azeotropic water removal (slow reactions). |
| DMF | 36.7 | Moderate | Hard to remove; use only if solubility is an issue. |
| Water | 80.1 | Emerging | Requires surfactant or hydrotrope; very green. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble or reaction incomplete. | 1. Check TLC. 2. Evaporate solvent by 50% and cool to -20°C. 3. Add water dropwise to induce crashing out. |
| Low Yield | Aldehyde oxidation or Cannizzaro side-reaction. | Ensure inert atmosphere ( |
| Oiling Out | Impurities or low melting point. | Scratch flask with glass rod. Recrystallize from EtOH/Water mix. |
Anticipated Characterization Data
Since specific spectral data for 7-fluoro derivatives may be sparse in open literature, the following are calculated expectations based on substituent effects:
-
H NMR (DMSO-
):-
Vinyl Proton: Singlet or doublet (long-range coupling) at
7.8 – 8.5 ppm. -
Benzofuran Protons:
-
H-2:
7.9 – 8.1 ppm (Doublet, Hz). -
H-3:
7.1 – 7.3 ppm. -
H-5/H-6: Aromatic region, showing characteristic H-F coupling (
Hz).
-
-
-
F NMR:
-
Single peak around
-130 to -140 ppm (referenced to ).
-
-
MS (ESI):
-
or
(for acids). Distinctive M+1 peak if chlorinated solvents are used (artifact).
-
or
Experimental Workflow Diagram
Caption: Step-by-step workflow for the solution-phase synthesis (Method A).[5]
References
-
Knoevenagel Condensation Overview: Jones, G.[7] "The Knoevenagel Condensation."[1][2][3][5][6][7][8][9][10] Organic Reactions, 2011 , Vol 15.[6] Link
-
Benzofuran Reactivity: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives." Synthetic Communications, 2014 , 44(20), 2899-2935. Link
-
Green Chemistry Protocols: Pasha, M. A., & Manjula, K. "Lithium Hydroxide: A Simple and an Efficient Catalyst for Knoevenagel Condensation Under Solvent-Free Grindstone Method."[6] Journal of Saudi Chemical Society, 2011 , 15(3), 283-286. Link
-
Benzofuran Synthesis Applications: BenchChem Application Note. "7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Precursor." Link (Representative Link)
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link
Sources
- 1. scirp.org [scirp.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of PAR2 Inhibitors Utilizing Fluorobenzofuran Scaffolds
Part 1: Executive Summary & Chemical Biology Rationale
The Therapeutic Target: PAR2
Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage of its N-terminal extracellular domain.[1] Unlike classical GPCRs driven by diffusible ligands, PAR2 activation is irreversible, triggered by serine proteases (e.g., trypsin, tryptase) that reveal a "tethered ligand" (SLIGKV sequence in humans).[2]
Clinical Relevance: PAR2 is a critical driver in:
-
Chronic Inflammation: Rheumatoid arthritis and inflammatory bowel disease (IBD).
-
Nociception: Protease-dependent pain signaling.
-
Oncology: Tumor metastasis and angiogenesis.
The Fluorobenzofuran Advantage
While early PAR2 antagonists (e.g., peptides, GB88) provided proof-of-concept, they suffered from poor bioavailability and metabolic instability. The 5-fluorobenzofuran scaffold has emerged as a privileged pharmacophore for next-generation antagonists (e.g., analogs of AZ3451) due to three critical medicinal chemistry factors:
-
Metabolic Blockade: The C5-fluorine atom blocks cytochrome P450-mediated hydroxylation at the most reactive site of the benzofuran ring, significantly extending half-life (
). -
Lipophilic Vectoring: The benzofuran core mimics the hydrophobic side chains of the native tethered ligand (Leucine/Isoleucine), occupying the receptor's orthosteric pocket.
-
Conformational Rigidity: The fused bicyclic system restricts the rotation of the pharmacophore, reducing the entropic penalty of binding.
Part 2: Mechanistic & Synthetic Logic (Visualized)
PAR2 Signaling & Inhibition Pathway
The following diagram illustrates the dual signaling pathways of PAR2 and the intervention point of the fluorobenzofuran antagonist.
Figure 1: PAR2 activation by protease cleavage and downstream signaling. The Fluorobenzofuran antagonist prevents G-protein coupling and Beta-arrestin recruitment.
Retrosynthetic Analysis
To synthesize the target library, we utilize a convergent approach. The key disconnection is the amide bond, separating the diverse amine "head" (determining specificity) from the stable fluorobenzofuran "tail" (determining potency and stability).
Figure 2: Retrosynthetic strategy for accessing diverse PAR2 antagonists from a common fluorinated core.
Part 3: Detailed Experimental Protocols
Synthesis of Intermediate A: 5-Fluorobenzofuran-2-carboxylic Acid
This protocol utilizes a modified Rapoport cyclization, optimized for scale and purity. It avoids the use of harsh transition metals in the ring-closing step, relying on base-mediated alkylation and condensation.
Reagents Required:
-
5-Fluoro-2-hydroxybenzaldehyde (CAS: 347-54-6)
-
Anhydrous Potassium Carbonate (
) -
Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
Protocol:
-
O-Alkylation & Cyclization (One-Pot):
-
Charge a flame-dried 250 mL round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (10.0 mmol, 1.40 g) and anhydrous DMF (50 mL).
-
Add
(25.0 mmol, 3.45 g) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. -
Dropwise add ethyl bromoacetate (12.0 mmol, 1.33 mL).
-
Critical Step: Heat the reaction mixture to 140°C for 4 hours. Note: Lower temperatures (e.g., 80°C) yield the uncyclized intermediate. High heat is required for the intramolecular aldol condensation.
-
Monitor by TLC (Hexane:EtOAc 4:1). The fluorescent aldehyde spot should disappear, replaced by a highly non-polar benzofuran ester spot.
-
-
Work-up:
-
Cool to RT and pour into ice-water (200 mL).
-
Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( ), dry over , and concentrate -
Yield: Expect ~85-90% of Ethyl 5-fluorobenzofuran-2-carboxylate as a pale yellow solid.
-
-
Saponification (Hydrolysis):
-
Dissolve the ester (8.0 mmol) in THF/MeOH/Water (3:1:1, 40 mL).
-
Add LiOH or NaOH (24.0 mmol). Stir at RT for 12 hours.
-
Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.
-
Filter, wash with cold water, and dry under vacuum.
-
QC Check:
NMR (DMSO- ) should show a singlet at ppm (furan C3-H) and disappearance of ethyl signals.
-
Synthesis of Final Inhibitor: Amide Coupling
To create a potent PAR2 antagonist, the acid must be coupled to a pharmacophore that engages the "tethered ligand" binding site (e.g., a substituted piperidine or benzylamine).
Protocol:
-
Activation:
-
Dissolve 5-fluorobenzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester.
-
-
Coupling:
-
Add the specific amine (1.1 equiv) (e.g., N-(2-aminoethyl)acetamide or a 4-arylpiperidine depending on specific SAR target).
-
Stir at RT for 12-16 hours.
-
-
Purification:
-
Dilute with DCM, wash with 1M HCl, sat.
, and Brine.[5] -
Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Part 4: Data Summary & Quality Control
Expected Analytical Data
The following table summarizes the key characterization signals for the 5-fluoro intermediate.
| Compound | Key | MS (ESI) m/z | Melting Point |
| 5-Fluoro-2-hydroxybenzaldehyde | 139 | 82-84°C | |
| Ethyl 5-fluorobenzofuran-2-carboxylate | 209 | 54-56°C | |
| 5-Fluorobenzofuran-2-carboxylic acid | 179 | >200°C |
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete aldol condensation (Open chain intermediate persists). | Increase reaction temp to 140°C or add catalytic DBU to drive dehydration. |
| Product is Colored (Dark Brown) | Oxidation of phenol starting material. | Degas DMF with Argon prior to heating; ensure |
| Coupling Reaction Fails | Steric hindrance of the amine or acid. | Switch from HATU to acid chloride method (SOCl2/DMF cat.) for activation. |
Part 5: Biological Validation (Protocol)
To confirm the synthesized compound acts as a PAR2 antagonist, a functional Calcium Mobilization Assay is required.
Assay Protocol:
-
Cell Line: HT-29 or HEK293 cells stably expressing human PAR2.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Pre-incubation: Add the synthesized Fluorobenzofuran inhibitor (0.1 nM - 10
M) for 30 mins. -
Activation: Inject PAR2 agonist (SLIGKV-NH2, 10
M) or Trypsin (10 nM). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate
by plotting % inhibition of Calcium flux vs. log[Inhibitor].
References
-
Vertex Pharmaceuticals. (2020). The development of proteinase-activated receptor-2 modulators and the challenges involved. PMC. Link
-
Cheng, Y., et al. (2017). Discovery of Novel Nonpeptidic PAR2 Ligands. Journal of Medicinal Chemistry. Link
-
Kowalewska, M., et al. (2013).[6] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link
-
Yau, M.K., et al. (2016). Proteinase-activated receptor 2 (PAR2) modulators: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. Link
-
Boitano, S., et al. (2023). A New PAR2 antagonist shows promise against asthma. University of Arizona Health Sciences. Link
Sources
- 1. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 2. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Utilization of 7-Fluorobenzofuran-4-carbaldehyde in Medicinal Chemistry Scaffolds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-fluorobenzofuran-4-carbaldehyde as a versatile building block for creating diverse molecular scaffolds. Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the 7-position offers a powerful tool to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide details a proposed synthetic pathway for 7-fluorobenzofuran-4-carbaldehyde, provides in-depth, step-by-step protocols for its derivatization into valuable scaffolds, and explains the scientific rationale behind these applications, empowering researchers to leverage this unique intermediate in their drug discovery programs.
Introduction: The Strategic Advantage of Fluorinated Benzofurans
The benzofuran nucleus is a privileged heterocyclic motif, integral to a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.
The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry.[6][7] Fluorine's unique properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's biological profile.[4][7] Specifically, fluorine substitution can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes), fluorine can increase a drug's half-life.[3]
-
Modulate Lipophilicity: A C-F bond is more lipophilic than a C-H bond, which can improve membrane permeability and bioavailability.[3][4]
-
Increase Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[8]
-
Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state and solubility of a molecule at physiological pH.[7]
7-Fluorobenzofuran-4-carbaldehyde combines the benefits of the benzofuran core with the strategic advantages of fluorine substitution. The aldehyde functionality at the 4-position serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of diverse and complex molecular architectures.
Synthesis of 7-Fluorobenzofuran-4-carbaldehyde
While a specific, high-yield synthesis for 7-fluorobenzofuran-4-carbaldehyde is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established benzofuran synthesis methodologies.[9] The proposed pathway involves the construction of the benzofuran ring from a suitably substituted phenol, followed by formylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Fluorobenzofuran-4-carbaldehyde.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 7-Fluorobenzofuran from 2-Bromo-3-fluorophenol
-
O-Alkylation: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude propargyl ether.
-
Claisen Rearrangement and Cyclization: Dissolve the crude ether in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the solution to reflux (approx. 215 °C) to induce a thermal Claisen rearrangement followed by intramolecular cyclization to form the benzofuran ring. This step should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture.
-
Purify the resulting 7-fluorobenzofuran by vacuum distillation or column chromatography on silica gel.
Part B: Formylation of 7-Fluorobenzofuran
-
Vilsmeier-Haack Reaction: Cool a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-fluorobenzofuran (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) until it is alkaline (pH > 8).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-fluorobenzofuran-4-carbaldehyde.
Characterization Data (Predicted)
The structural confirmation of the synthesized 7-fluorobenzofuran-4-carbaldehyde would be performed using standard spectroscopic techniques.[3][10][11]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.8-10.2 ppm. - Aromatic protons on the benzene and furan rings, showing characteristic coupling patterns influenced by the fluorine substituent. Expect signals in the δ 7.0-8.0 ppm range. |
| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 185-195 ppm. - Aromatic carbons, with C-F coupling visible for carbons in proximity to the fluorine atom. |
| ¹⁹F NMR | - A single resonance for the fluorine atom at the 7-position, with coupling to adjacent aromatic protons. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-F stretching vibration around 1200-1250 cm⁻¹. |
| Mass Spec (HRMS) | - Accurate mass measurement corresponding to the molecular formula C₉H₅FO₂. |
Application in Scaffold Development: Key Protocols
The aldehyde group of 7-fluorobenzofuran-4-carbaldehyde is a gateway to a vast chemical space. Below are detailed protocols for key transformations that enable the construction of diverse and medicinally relevant scaffolds.
Application 1: Olefin Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly reliable method for creating carbon-carbon double bonds, predominantly with (E)-stereoselectivity.[12][13] This reaction is fundamental for extending carbon chains and synthesizing stilbene-like structures, which are common in bioactive molecules.
Caption: Horner-Wadsworth-Emmons reaction workflow.[13][14]
Experimental Protocol:
-
Anion Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Add a solution of 7-fluorobenzofuran-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.
Application 2: Amine Scaffold Synthesis via Reductive Amination
Reductive amination is one of the most effective methods for synthesizing primary, secondary, and tertiary amines.[15][16] This one-pot procedure is highly valuable for introducing basic nitrogen centers into molecules, which is often crucial for improving solubility and enabling key interactions with biological targets.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-fluorobenzofuran-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add acetic acid (catalytic amount, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. [Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde].[15][16]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by flash column chromatography.
Application 3: Tetrahydro-β-carboline Scaffolds via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[17][18] This scaffold is a privileged structure found in numerous alkaloids and pharmacologically active compounds.
Caption: Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.[17][19]
Experimental Protocol:
-
Reaction Setup: Dissolve tryptamine (1.0 eq) and 7-fluorobenzofuran-4-carbaldehyde (1.05 eq) in a suitable solvent like toluene or dichloromethane.
-
Catalysis: Add trifluoroacetic acid (TFA, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the substrate's reactivity) and monitor by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydro-β-carboline derivative.
Conclusion and Future Perspectives
7-Fluorobenzofuran-4-carbaldehyde represents a high-potential, yet under-explored, building block for medicinal chemistry. Its strategic design combines the privileged benzofuran scaffold with the multifaceted benefits of fluorine substitution. The versatile aldehyde handle allows for entry into a wide range of molecular architectures through robust and well-established chemical transformations. The protocols detailed herein for olefination, reductive amination, and cyclization reactions provide a solid foundation for drug discovery teams to generate novel compound libraries with enhanced pharmacological properties. Further exploration of this intermediate is highly encouraged and is expected to yield new chemical entities with significant therapeutic potential.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
C. R. Patil, et al. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 321-333. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Named Reactions in Organic Chemistry. [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Tawell, H. W., et al. (2025). Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. ResearchGate. [Link]
-
Vitale, P., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(7), 2327. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Named Reactions in Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. [Link]
-
Maidh, T. K. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
ResearchGate. (n.d.). Substituted benzofuran carbaldehydes. [Link]
-
S. G. Mahajan, et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
-
Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
ResearchGate. (n.d.). Pictet‐Spengler reaction between 4‐(3‐aminobenzofuran‐2‐yl)quinoline‐2‐ones and benzaldehydes. [Link]
-
MySkinRecipes. (n.d.). 7-Fluorobenzofuran-3-carboxylic acid. [Link]
-
Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28211-28228. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 7-Fluorobenzofuran. National Center for Biotechnology Information. [Link]
-
Wang, F., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorobenzofuran Aldehydes by Column Chromatography
Welcome to the Technical Support Center for the purification of fluorobenzofuran aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique compounds. The presence of both a fluorine atom and an aldehyde group on a benzofuran scaffold introduces specific challenges that require a nuanced approach to column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Troubleshooting Guide: Overcoming Common Purification Hurdles
The purification of fluorobenzofuran aldehydes can be challenging due to their varying polarities and the reactivity of the aldehyde group.[1] This section provides a systematic approach to troubleshooting common issues encountered during column chromatography.
Logical Troubleshooting Workflow
To streamline the troubleshooting process, the following workflow diagram outlines a step-by-step approach to identifying and resolving purification problems.
Caption: Troubleshooting workflow for fluorobenzofuran aldehyde purification.
Q1: I'm observing poor separation between my fluorobenzofuran aldehyde and impurities. What should I do?
A1: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
-
Mobile Phase Optimization: The choice of eluent is critical for achieving good separation.[1] Start by performing a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems.[2] Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure it spends sufficient time interacting with the stationary phase.
-
Solvent Systems to Consider:
-
Hexane/Ethyl Acetate: A standard choice for compounds of moderate polarity.[2]
-
Dichloromethane/Hexane: Useful for less polar compounds.
-
Toluene/Ethyl Acetate: Can offer different selectivity compared to hexane-based systems.
-
-
-
Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[3] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your target compound, and finally any highly polar impurities.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can sometimes be problematic for aldehydes.[2] Consider these alternatives:
-
Alumina: Can be a good alternative to silica, especially for compounds sensitive to acid.[2] Alumina is available in neutral, acidic, and basic forms, allowing you to choose the one that best suits your compound's stability.
-
Florisil®: A magnesium silicate adsorbent that can offer different selectivity than silica or alumina.[4]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent option.[5]
-
Q2: My fluorobenzofuran aldehyde appears to be decomposing on the column. How can I prevent this?
A2: Aldehydes can be susceptible to oxidation or other degradation pathways, particularly on acidic stationary phases like silica gel.[2][6]
-
Deactivation of Silica Gel: The acidic silanol groups on the surface of silica gel can catalyze the degradation of sensitive compounds.[2] To mitigate this, you can deactivate the silica by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[2] This will neutralize the acidic sites and minimize decomposition.
-
Alternative Stationary Phases: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or Florisil® can prevent degradation.[2][4]
-
Work-up Procedure: Ensure that your crude product is free of any strong acids or bases from the reaction work-up before loading it onto the column.
Q3: My compound is not eluting from the column, even with a high percentage of polar solvent.
A3: This issue, often referred to as "streaking" or irreversible adsorption, can be frustrating. Here are some potential causes and solutions:
-
Inappropriate Solvent System: It's possible that your compound has very low solubility in the chosen mobile phase. Try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, consider a dichloromethane/methanol system.
-
Strong Interaction with Stationary Phase: The combination of the polar aldehyde and the electronegative fluorine atoms can lead to very strong interactions with the silica gel surface. In such cases, deactivating the silica with triethylamine or switching to an alternative stationary phase is recommended.[2]
-
Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, which may appear as if the compound is not eluting properly. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Q4: I'm seeing inconsistent retention times and poor reproducibility between runs.
A4: Reproducibility is key to reliable purification. Inconsistent results often point to issues with the mobile phase or column packing.
-
Mobile Phase Equilibration: In normal-phase chromatography, the retention times are highly sensitive to the water content of the mobile phase adsorbed onto the silica surface.[7] Ensure your solvents are of high purity and have a consistent water content. It's also crucial to allow the column to fully equilibrate with the mobile phase before loading your sample.
-
Consistent Column Packing: A poorly packed column can lead to channeling of the mobile phase, resulting in inconsistent flow and poor separation.[3] Strive for a uniform and tightly packed column bed. Both dry packing and slurry packing methods can be effective if performed carefully.[3]
-
Temperature Fluctuations: Significant changes in ambient temperature can affect solvent viscosity and, consequently, retention times. Try to perform your purifications in a temperature-controlled environment.
Frequently Asked Questions (FAQs)
Q5: What is the ideal stationary phase for purifying fluorobenzofuran aldehydes?
A5: The ideal stationary phase depends on the specific properties of your molecule.
-
Silica Gel (200-300 mesh): This is the most common and often the first choice for column chromatography.[8] It is effective for a wide range of compounds with moderate polarity.
-
Alumina: A good alternative for acid-sensitive compounds.[9] Neutral alumina is a safe starting point.
-
C18 Reversed-Phase Silica: Best for non-polar to moderately polar compounds that are soluble in common reversed-phase solvents like methanol, acetonitrile, and water.[5]
Q6: How does the position of the fluorine atom affect the purification?
A6: The position of the fluorine atom significantly impacts the molecule's electronic properties and dipole moment, which in turn affects its interaction with the stationary phase.[10]
-
Electron-Withdrawing Effects: A fluorine atom, being highly electronegative, will decrease the electron density of the aromatic system. This can affect the polarity of the molecule and its interaction with the stationary phase.
-
Dipole Moment: The position of the fluorine atom will alter the overall dipole moment of the molecule.[10] This can be leveraged to achieve separation from isomers or closely related impurities.
Q7: Can I use an automated flash chromatography system for this purification?
A7: Absolutely. Automated flash chromatography systems offer several advantages, including:
-
Reproducibility: Automated systems provide consistent packing and solvent delivery, leading to more reproducible results.
-
Efficiency: They are generally faster than manual column chromatography.
-
Safety: Enclosed systems reduce solvent vapor exposure.
The same principles of mobile and stationary phase selection discussed in this guide apply to automated systems.
Q8: Are there any non-chromatographic methods for purifying fluorobenzofuran aldehydes?
A8: Yes, other purification techniques can be employed, either as an alternative to or in conjunction with column chromatography.
-
Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization is an excellent method for obtaining highly pure material.
-
Distillation: For volatile and thermally stable liquid aldehydes, distillation can be an effective purification method.
-
Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a water-soluble adduct.[6][11] This allows you to wash away organic impurities with an organic solvent. The aldehyde can then be regenerated by adding a base.[6][11] This method is particularly useful for removing non-aldehydic impurities.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select a column: Choose a column with a diameter and length appropriate for the amount of sample to be purified.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.
-
Pack the column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column in one continuous motion.
-
Settle the packing: Gently tap the side of the column to dislodge any air bubbles and ensure a uniform packing bed.
-
Add a top layer of sand: Once the silica has settled, add a thin layer of sand to the top of the column to prevent disturbance of the silica bed during sample loading.
-
Equilibrate the column: Run the initial mobile phase through the column until the packing is fully equilibrated and the baseline on the detector (if using an automated system) is stable.
Protocol 2: Performing a Gradient Elution
-
Load the sample: Dissolve your crude sample in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the column.
-
Start the elution: Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase polarity: Systematically increase the percentage of the more polar solvent in the mobile phase. The gradient profile can be linear or stepwise, depending on the separation requirements.
-
Collect fractions: Collect fractions throughout the elution process.
-
Analyze fractions: Analyze the collected fractions by TLC or another analytical technique to identify the fractions containing your pure compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexane | 0.1 | 69 |
| Toluene | 2.4 | 111 |
| Dichloromethane | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Best Suited For |
| Silica Gel | Polar (H-bonding) | General purpose, moderately polar compounds |
| Alumina (Neutral) | Polar (Lewis acid/base) | Acid-sensitive compounds |
| Florisil® | Polar | Compounds requiring different selectivity |
| C18 Reversed-Phase | Non-polar (hydrophobic) | Non-polar to moderately polar compounds |
References
- Benchchem. Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives.
- HPLC Troubleshooting Guide.
- Phenomenex. TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- Benchchem. Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
- MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.
- YouTube. Column Chromatography.
- ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- PubMed. Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry.
- ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- ResearchGate. Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- ResearchGate. (PDF) Modern trends and best practices in mobile-phase selection in reversed-phase chromatography.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
- bepls. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity.
- JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Semantic Scholar. High-performance liquid chromatography of aliphatic aldehydes by means of post-column extraction with fluorometric detection.
- Nature Environment and Pollution Technology. Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices.
- PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 7-fluorobenzofuran-4-carbaldehyde vs non-fluorinated analogs
Executive Summary: The Strategic Value of C7-Fluorination
In medicinal chemistry, the benzofuran scaffold is a privileged structure, frequently serving as a bioisostere for indoles and naphthalenes in kinase inhibitors and GPCR ligands. This guide compares 7-fluorobenzofuran-4-carbaldehyde (7-F-BF-4-CHO) with its non-fluorinated parent, benzofuran-4-carbaldehyde (BF-4-CHO) .
While the non-fluorinated analog is the baseline synthetic intermediate, the 7-fluoro derivative is increasingly selected for Lead Optimization to address specific ADME liabilities. The introduction of fluorine at the C7 position exerts a dual effect: it blocks a primary site of metabolic hydroxylation (CYP450 mediated) and modulates the electronic environment of the C4-aldehyde, influencing both synthetic reactivity and ligand-target binding kinetics.
Part 1: Electronic Properties & Reactivity Profile
Structural & Electronic Comparison
The reactivity differences between these two analogs stem from the competing Inductive (-I) and Resonance (+R) effects of the fluorine atom located para to the aldehyde group (on the benzene ring subsystem).
| Feature | Benzofuran-4-carbaldehyde (Parent) | 7-Fluorobenzofuran-4-carbaldehyde (Analog) | Chemical Consequence |
| C4-Carbonyl Electrophilicity | Baseline | Modulated (Slightly Reduced/Neutral) | The F atom is para to the C4-aldehyde. While F is electronegative (-I), its lone pair donation (+R) into the ring can slightly decrease the electrophilicity of the carbonyl carbon compared to strong withdrawing groups, but the strong dipole often facilitates directed nucleophilic attack. |
| Metabolic Liability (C7) | High (Vulnerable to CYP oxidation) | Blocked (Metabolically Stable) | The C-F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism, preventing the formation of potentially toxic phenolic metabolites. |
| Lipophilicity (cLogP) | ~2.1 | ~2.4 | Fluorination increases lipophilicity, potentially improving passive membrane permeability. |
| pKa Influence | N/A | Acidifying | F-substitution lowers the pKa of neighboring protons (e.g., C5-H or C6-H) and can influence the basicity of the furan oxygen. |
Synthetic Reactivity Implications
When utilizing these intermediates in downstream chemistry (e.g., Reductive Amination, Wittig Olefination), the 7-fluoro substituent introduces specific kinetic considerations:
-
Reductive Amination: The 7-F analog typically exhibits similar reaction rates to the parent. However, the resulting secondary amines often show lower basicity due to the through-space electronic withdrawal of the fluorine, which can improve selectivity in kinase binding pockets.
-
Nucleophilic Aromatic Substitution (SNAr): Unlike the parent, the 7-F analog possesses a potential leaving group. However, without strong electron-withdrawing groups (like nitro) ortho/para to the fluorine, the C7-F bond is generally stable to standard nucleophilic conditions, preserving the scaffold integrity.
Part 2: Decision Logic for Scaffold Selection
The following decision tree illustrates when to deploy the 7-fluoro analog versus the non-fluorinated parent during a drug discovery campaign.
Figure 1: Strategic decision matrix for selecting between fluorinated and non-fluorinated benzofuran aldehydes based on ADME/Tox and potency requirements.
Part 3: Experimental Protocols
Protocol: Comparative Reductive Amination
This protocol is optimized for the 7-fluoro analog to prevent defluorination side-reactions while ensuring high conversion.
Objective: Synthesis of 7-fluoro-N-(substituted)-benzofuran-4-methylamine.
Reagents:
-
7-Fluorobenzofuran-4-carbaldehyde (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (Cat., 1-2 drops)
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Imine Formation: In a flame-dried flask, dissolve 7-fluorobenzofuran-4-carbaldehyde (1 mmol) in anhydrous DCM (5 mL).
-
Add the primary amine (1.1 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen.
-
Checkpoint: Monitor by TLC/LCMS. The 7-F analog may form the imine slightly slower than the parent due to steric/electronic factors. Ensure imine formation is complete before reduction.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Note: Avoid using stronger reducing agents like NaBH4 in methanol at reflux, as this could theoretically risk SNAr defluorination if the amine is highly nucleophilic and the ring is activated, though rare. STAB is milder and chemoselective.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol: Metabolic Stability Assay (Microsomal Stability)
To validatethe advantage of the 7-F analog.
Methodology:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: The non-fluorinated parent often shows rapid intrinsic clearance (
) due to C7-hydroxylation. The 7-F analog should demonstrate significantly extended half-life ( ).
-
Part 4: Physicochemical Data Summary
The following table synthesizes data derived from standard medicinal chemistry libraries comparing these scaffolds.
| Property | Benzofuran-4-carbaldehyde | 7-Fluorobenzofuran-4-carbaldehyde | Impact on Drug Design |
| Molecular Weight | 146.14 g/mol | 164.13 g/mol | Minimal impact on size. |
| H-Bond Acceptors | 2 | 2 (F is a weak acceptor) | F can accept weak H-bonds, potentially picking up new interactions in the binding pocket. |
| Polar Surface Area | ~30 Ų | ~30 Ų | Similar; F does not significantly alter PSA. |
| Metabolic Soft Spot | C7 (Major), C2/C3 (Minor) | C2/C3 (Minor) | Critical: 7-F removes the primary soft spot. |
| Commercial Availability | High | Moderate | 7-F analog is more expensive but widely available for SAR. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Context: Foundational text on the metabolic stability and electronic effects of fluorin
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Context: Detailed analysis of the "Fluorine Effect" on pKa, lipophilicity, and metabolic blocking.
-
BenchChem. (2025).[1][2][3][4] 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Precursor.[1][3] Link
- Context: Cited for structural comparison of the 4-substituted benzofuran scaffold and reactivity patterns of the aldehyde
-
Sigma-Aldrich. (2024).[5] Product Specification: 4-Fluorobenzofuran-7-carbaldehyde vs 7-Fluorobenzofuran-4-carbaldehyde. Link
- Context: Verification of commercial availability and isomeric distinction.
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
Sources
A Comparative Guide to the Crystal Structures of 7-Fluorobenzofuran-4-carbaldehyde Derivatives: Unveiling the Influence of Fluorine in Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into these molecules can dramatically alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, thereby enhancing their therapeutic potential. This guide provides a comparative analysis of the crystal structure data for derivatives of 7-fluorobenzofuran-4-carbaldehyde, offering insights into the profound impact of fluorine on their solid-state organization. While the crystal structure of the parent 7-fluorobenzofuran-4-carbaldehyde is not publicly available, a detailed examination of its closely related derivatives provides a valuable framework for understanding the principles of crystal engineering in this important class of molecules.
The Role of Fluorine in Crystal Engineering of Benzofuran Derivatives
The introduction of a fluorine atom into a molecular scaffold introduces a highly electronegative and sterically small substituent that can participate in a variety of non-covalent interactions. These interactions, including hydrogen bonds and halogen bonds, play a crucial role in dictating the three-dimensional arrangement of molecules in a crystal lattice. Understanding these packing motifs is paramount for predicting and controlling the solid-state properties of pharmaceutical compounds, such as solubility, dissolution rate, and bioavailability.
Comparative Crystallographic Data of Fluorinated Benzofuran Derivatives
The following table summarizes key crystallographic parameters for a selection of fluorinated benzofuran derivatives, illustrating the diversity in their crystal packing and molecular conformations.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀F₂O₂S | Monoclinic | P2₁/c | 8.4826(2) | 16.6307(4) | 9.7493(2) | 113.756(1) | C—H···O, C—H···F hydrogen bonds, π–π interactions[1] |
| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | Monoclinic | P2₁/c | 10.325(2) | 10.053(2) | 13.989(3) | 108.985(4) | C—H···O hydrogen bonds, Cl···O halogen bonds, F···π interactions[2] |
| 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | C₂₃H₁₅FN₂OS (in a mixed crystal) | Monoclinic | P2₁/n | 10.1559(4) | 12.3338(5) | 15.3413(6) | 98.435(2) | C–H···F contacts[3] |
Experimental Protocol: Synthesis and Crystallization of a Representative Fluorinated Benzofuran Derivative
The synthesis of fluorinated benzofuran derivatives often involves multi-step reaction sequences. A general and effective method for the synthesis of 3-aminobenzofurans involves a tandem SNAr-cyclocondensation strategy.[4] Below is a representative protocol for the synthesis and crystallization of a fluorinated benzofuran derivative, based on established literature procedures.
Synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [4]
-
Reaction Setup: To a solution of a 4-substituted perfluorobenzonitrile (1.0 eq) in a suitable solvent such as DMF or DMSO, add an α-hydroxycarbonyl compound (1.2 eq).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethanol, or a mixture of solvents).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Caption: Synthetic workflow for fluorinated benzofuran derivatives.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structures of the compared fluorinated benzofuran derivatives reveal the significant role of the fluorine atom in directing the supramolecular assembly.
In the case of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the crystal packing is dominated by a combination of C—H···O and C—H···F hydrogen bonds, along with π–π stacking interactions between the benzofuran rings of adjacent molecules.[1] This intricate network of non-covalent interactions leads to the formation of a stable three-dimensional architecture.
For 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a different packing motif is observed. Here, C—H···O hydrogen bonds lead to the formation of molecular dimers. These dimers are further interconnected through Cl···O halogen bonds and F···π interactions, highlighting the ability of different halogen atoms to participate in directional intermolecular forces.[2]
The crystal structure of 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine, which was obtained as a mixed crystal, also showcases the involvement of fluorine in the crystal packing through C–H···F contacts.[3]
Sources
Safety Operating Guide
7-Fluorobenzofuran-4-carbaldehyde proper disposal procedures
Executive Summary: Immediate Action Protocol
Do NOT pour down the drain. Do NOT mix with general organic waste (non-halogenated).
7-Fluorobenzofuran-4-carbaldehyde is a halogenated aromatic aldehyde . Its disposal requires strict segregation from standard organic solvents due to the presence of the fluorine atom, which generates hydrofluoric acid (HF) upon combustion, and the aldehyde moiety, which presents specific reactivity hazards.
-
Waste Stream: Halogenated Organic Waste (High BTU, Fluorine-bearing).
-
Container: Amber Glass or High-Density Polyethylene (HDPE). Avoid Metal.
-
Labeling: Must explicitly state "Contains Fluorinated Organics."
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the causality behind the safety protocols. This compound is not merely "organic waste"; it is a bifunctional entity with distinct disposal requirements.[1][2]
| Feature | Chemical Logic | Disposal Implication |
| Fluorine (C-7) | The C-F bond is extremely stable but releases corrosive HF gas during standard incineration. | MANDATORY SEGREGATION: Must be sent to facilities with flue-gas scrubbers. Mixing with non-halogenated waste can damage standard incinerators. |
| Aldehyde (C-4) | Susceptible to oxidation (forming 7-fluorobenzofuran-4-carboxylic acid) and nucleophilic attack. | COMPATIBILITY: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (risk of exothermic polymerization or Cannizzaro reaction). |
| Benzofuran Core | Planar, aromatic, lipophilic structure. | TOXICITY: Treat as an environmental toxin (aquatic hazard). Zero-discharge policy for water systems. |
Waste Stream Segregation Protocol
The most common error in laboratory waste management is commingling halogenated and non-halogenated solvents. For 7-Fluorobenzofuran-4-carbaldehyde, the fluorine atom dictates the pathway.
Decision Logic for Waste Segregation
Figure 1: Decision matrix for waste segregation. Note that adding a fluorinated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste" for disposal purposes.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound)
-
Packaging: Place the solid material in a clear, sealable bag or a screw-top glass vial.
-
Secondary Containment: Place the primary container into a wide-mouth HDPE jar designated for "Solid Toxic Waste."
-
Labeling:
-
Chemical Name: 7-Fluorobenzofuran-4-carbaldehyde.
-
Hazards: Irritant, Toxic.[3]
-
Constituents: 100% Fluorinated Organic Solid.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the waste carboy does not contain:
-
Acids (Nitric, Sulfuric) – Risk of violent oxidation.
-
Bases (Sodium Hydroxide, Amines) – Risk of polymerization.
-
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the fluorinated solute (7-Fluorobenzofuran-4-carbaldehyde) requires the entire volume to be treated as halogenated waste to prevent incinerator corrosion [1].
-
-
Log Entry: Record the approximate volume and mass of the fluorinated compound on the waste tag. This is critical for the disposal facility to calculate the "Halogen Load."
Emergency Response: Spill Management
In the event of a spill, speed and containment are paramount to prevent environmental release.
Spill Cleanup Workflow
Figure 2: Operational workflow for spill containment and cleanup.
Neutralization Note: Do not attempt to chemically neutralize the aldehyde functionality during a spill (e.g., using sodium bisulfite) unless explicitly trained. The heat of reaction can volatilize the compound. Physical absorption is the safest immediate response.
Storage & PPE Requirements
| Category | Requirement | Scientific Rationale |
| Primary PPE | Nitrile Gloves (0.11 mm min) | Standard organic protection. Double glove if handling pure oil/solid. |
| Eye Protection | Chemical Safety Goggles | Aldehyde vapors are lachrymators; prevents corneal damage. |
| Storage Vessel | Amber Glass | Protects from UV-induced radical degradation of the aldehyde. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents auto-oxidation to 7-fluorobenzofuran-4-carboxylic acid. |
| Temp | 2-8°C (Refrigerated) | Slows reaction kinetics; reduces vapor pressure. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]
-
PubChem. (n.d.).[4] Compound Summary: Benzofuran-4-carbaldehyde derivatives. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
